![molecular formula C12H10O4 B1324347 5-Hydroxy-3-methoxy-naphthalene-2-carboxylic acid CAS No. 1341038-04-7](/img/structure/B1324347.png)
5-Hydroxy-3-methoxy-naphthalene-2-carboxylic acid
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Overview
Description
Molecular Structure Analysis
The molecular formula of 5-Hydroxy-3-methoxy-naphthalene-2-carboxylic acid is C12H10O4 . The molecular weight is 218.21 .Chemical Reactions Analysis
The protodeboronation of pinacol boronic esters is a significant reaction associated with this compound . This reaction utilizes a radical approach and is paired with a Matteson–CH2– homologation .Scientific Research Applications
Photochemical Properties and Mechanisms
- A study explored the photochemical properties of naphthalene derivatives, focusing on proton and hydrogen transfer reactions. This research provides insights into the kinetics and mechanism of photoenolization and enol trapping in aqueous solutions, relevant for understanding the behavior of 5-Hydroxy-3-methoxy-naphthalene-2-carboxylic acid under light exposure (Chiang et al., 1997).
Synthesis and Structural Studies
- Research on the synthesis of mono- and difluoronaphthoic acids, including methods to create fluorinated naphthoic acids, is relevant for developing various derivatives of this compound. These processes can lead to potential applications in various chemical and pharmaceutical industries (Tagat et al., 2002).
- A study demonstrated the synthesis of heptahelicene-2-carboxylic acid from naphthalene building blocks, indicating potential synthetic routes and self-assembly properties for similar naphthalene derivatives like this compound (Rybáček et al., 2011).
Environmental and Biological Applications
- A study on the biodegradation of carboxylated naphthalene by a sulfate-reducing consortium revealed aromatic ring reduction as a key step. This research is crucial for understanding the environmental degradation pathways and potential bioremediation applications of compounds like this compound (Zhang et al., 2004).
Photodetachment and Spectroscopy
- Research on substituted naphthalene anions, including 6-hydroxy-2-naphthoic acid, in a tandem ion mobility spectrometer, provides insights into the photodetachment and photoreactions of such compounds. This is pertinent for understanding the spectroscopic properties of this compound (Bull et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been known to target proteins like neocarzinostatin .
Biochemical Pathways
It is a naturally occurring naphthoquinone and belongs to the class of natural compounds known as 1,4-naphthoquinones. These compounds can be obtained from several species of plants.
Result of Action
It is mentioned that it is a naphthoquinone with potential cytotoxic activity.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Hydroxy-3-methoxy-naphthalene-2-carboxylic acid . .
properties
IUPAC Name |
5-hydroxy-3-methoxynaphthalene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-16-11-6-8-7(3-2-4-10(8)13)5-9(11)12(14)15/h2-6,13H,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMRUWYVOYSJON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=CC=C(C2=C1)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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